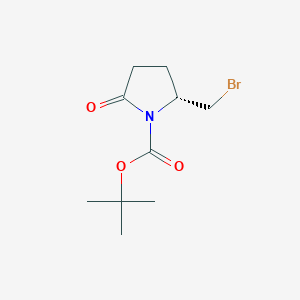![molecular formula C10H7F5O B3039797 Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- CAS No. 133512-64-8](/img/structure/B3039797.png)
Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]-
Übersicht
Beschreibung
Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- , also known by other names such as 4-Phenylthioacetophenone , is a chemical compound with the molecular formula C₁₄H₁₂OS and a molecular weight of approximately 228.309 g/mol . Its structure consists of a ketone group (ethanone) attached to a phenyl ring, which in turn bears a pentafluoroethyl substituent at the para position (position 4) .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
A study focused on the structural analysis of a related compound, 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, highlighting its planar structure and how molecules are linked by weak hydrogen bonds in the crystal, facilitating the formation of inversion dimers. This research contributes to the understanding of molecular interactions and crystal packing which can be relevant to the development of new materials or drugs (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).
Another study presented the synthesis of hyperbranched polymers using 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone, demonstrating controlled degrees of branching from 0 to 100%. This research showcases the versatility of such compounds in creating materials with varied properties, which could have implications in various industrial and research applications (Segawa, Higashihara, & Ueda, 2010).
Antimicrobial and Biological Activities
Research into the synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one derivatives, starting from a compound similar to Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]-, explored their antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
A study on the synthesis of novel N-phenylacetamide bearing 1,2,4-triazole derivatives, which are structurally related to Ethanone derivatives, showed potential antimicrobial activities against both bacteria and fungi. This research opens avenues for the development of new pharmaceutical agents based on Ethanone derivatives (Bochao, Xinrui, Yumin, Dawei, Yang, & Feng, 2017).
Material Science and Photoreactive Properties
- The application of 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a new photoremovable protecting group for carboxylic acids introduces a novel use of Ethanone derivatives in synthetic chemistry, particularly in the synthesis of sensitive compounds where selective deprotection is required (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Eigenschaften
IUPAC Name |
1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O/c1-6(16)7-2-4-8(5-3-7)9(11,12)10(13,14)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKWGQSNHHRITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235647 | |
| Record name | 1-[4-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]- | |
CAS RN |
133512-64-8 | |
| Record name | 1-[4-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133512-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime](/img/structure/B3039715.png)







![2,2,2-Trifluoro-1-[3-(trifluoromethyl)naphtho[1,2-c]isoxazol-5-yl]ethanone](/img/structure/B3039728.png)



![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-(1-methyl-1H-indol-3-yl)propanoic acid](/img/structure/B3039734.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid](/img/structure/B3039735.png)